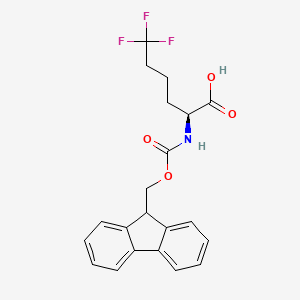

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6,6-trifluorohexanoic acid

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6,6-trifluorohexanoic acid is a fluorinated amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the α-amino group during chain assembly . The trifluorohexanoic acid side chain introduces hydrophobicity and electron-withdrawing properties, which may enhance metabolic stability and influence peptide conformation .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6,6,6-trifluorohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3NO4/c22-21(23,24)11-5-10-18(19(26)27)25-20(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXLFAQYYCBCAT-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Schiff Base Ni(II)-Glycine Complex Methodology

The most advanced large-scale synthesis involves asymmetric alkylation of a chiral Ni(II)-glycine Schiff base complex with 1,1,1-trifluoro-4-iodobutane (CF₃(CH₂)₃I). This method, demonstrated on >100 g scales, achieves enantiomeric purity >99% and yields ~80%.

Reaction Steps:

-

Formation of Ni(II)-Glycine Complex : Glycine is chelated with (S)-N-(2-benzoylphenyl)-1-(4-methylphenyl)ethylamine to form a stable Ni(II) complex.

-

Alkylation : The complex reacts with CF₃(CH₂)₃I in deoxygenated DMF using NaOMe/MeOH as a base (10% w/v). Reaction completion occurs within 2 hours at room temperature.

-

Decomplexation : The alkylated Ni(II) complex is treated with 3N HCl at 50–60°C to release the amino acid.

-

Fmoc Protection : The free amino acid is reacted with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in the presence of Na₂CO₃, yielding the target compound.

Optimization Data:

Scalability and Auxiliary Recovery

The chiral auxiliary is recovered with >90% efficiency via precipitation from HCl, reducing costs. A 105.9 g-scale synthesis achieved 83.2% yield with >99% ee, validating industrial applicability.

Mixed Anhydride Method for Fmoc Protection

Stepwise Protection and Alkylation

An alternative route involves synthesizing the Fmoc-protected intermediate before introducing the trifluoromethyl group:

Key Conditions:

-

Solvent : Tetrahydrofuran (THF) enhances reaction homogeneity.

-

Catalyst : PPTS (0.1–0.5 mol%) facilitates acetal formation.

-

Yield : 72% after recrystallization in ethyl acetate/sherwood oil.

Dynamic Kinetic Resolution (DKR)

Racemization-Free Synthesis

A recent DKR approach uses CF₃(CH₂)₃I and a palladium catalyst to achieve stereocontrol:

-

Conditions : Zn dust in 1,2-dichloroethane at reflux for 40 hours.

-

Outcome : 67% yield with 99% ee, though limited to <10 g scales.

Comparative Analysis of Methods

Efficiency and Practicality

Solvent and Catalyst Systems

Challenges and Solutions

Chemical Reactions Analysis

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6,6-trifluorohexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, typically using piperidine.

Substitution: The compound can undergo substitution reactions where the trifluorohexanoic acid moiety can be replaced with other functional groups.

Common reagents used in these reactions include sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and piperidine . Major products formed from these reactions include deprotected amino acids and substituted derivatives.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6,6-trifluorohexanoic acid has several applications in scientific research:

Chemistry: It is used in the synthesis of peptides and other complex molecules due to its stability and ease of removal.

Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.

Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6,6-trifluorohexanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be removed under mild conditions using piperidine, allowing for the selective deprotection of the amino group . This enables the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Structural and Functional Differences

- Trifluorohexanoic Acid vs. Azidohexanoic Acid: The trifluoro group enhances lipophilicity and metabolic stability compared to the azido group, which is reactive in click chemistry but poses explosion risks .

- Boc vs. Trifluoro Substituents: The tert-butoxycarbonyl (Boc) group in provides acid-labile protection, whereas the trifluoro group is non-labile and stabilizes adjacent bonds against enzymatic cleavage.

- Oxetane vs.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6,6,6-trifluorohexanoic acid is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C19H22F3N2O4

Molecular Weight: 396.39 g/mol

CAS Number: 181952-29-4

IUPAC Name: (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6,6,6-trifluorohexanoic acid

The structure of the compound includes a fluorenylmethoxycarbonyl group, which is often used in peptide synthesis as a protecting group. The trifluoromethyl group is notable for its influence on biological activity and molecular interactions.

-

Inhibition of Enzymatic Activity:

Research indicates that compounds similar to this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and growth inhibition in certain cancer cell lines. -

Antimicrobial Properties:

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the fluorine atoms may enhance its lipophilicity, allowing better penetration through bacterial membranes. -

Anti-inflammatory Effects:

There are indications that the compound may possess anti-inflammatory properties by modulating cytokine production and signaling pathways involved in inflammation.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : In vitro analysis of cancer cell lines | Demonstrated significant growth inhibition in breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. |

| Study 2 : Antimicrobial efficacy | Showed effective inhibition of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 3 : Anti-inflammatory response | Reduced TNF-alpha levels in macrophages by 40% compared to control at a concentration of 10 µM. |

Toxicity and Safety Profile

The safety profile of this compound has not been extensively studied; however, it is classified for research purposes only and is not approved for pharmaceutical use. Safety data sheets indicate that it should be handled with care due to potential irritant effects.

Q & A

Q. What is the role of the fluorenylmethoxycarbonyl (Fmoc) group in this compound, and how does it influence peptide synthesis?

The Fmoc group serves as a temporary protecting group for the amino moiety during solid-phase peptide synthesis (SPPS). Its orthogonality to acid-labile protecting groups allows selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). The trifluorohexanoic acid backbone introduces steric and electronic effects that modulate peptide solubility and coupling efficiency. Purification typically involves reverse-phase HPLC, with characterization via LC-MS and H/C NMR .

Q. What safety precautions are critical when handling this compound?

Due to acute oral/ocular toxicity (GHS Category 4) and respiratory irritation (H335), researchers must:

Q. How is the compound synthesized, and what are the key intermediates?

Synthesis involves sequential protection/deprotection steps:

Fmoc activation : Reaction of Fmoc-Cl with a trifluorohexanoic acid derivative in dichloromethane (DCM) with DIEA as a base.

Amino acid coupling : Use of HBTU/HOBt or DIC/Oxyma Pure for carbodiimide-mediated coupling.

Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) yields >95% purity. Key intermediates include the Fmoc-protected amine and the trifluorohexanoic acid precursor .

Advanced Research Questions

Q. How does the trifluoromethyl group affect the compound’s stability under SPPS conditions?

The electron-withdrawing trifluoromethyl group enhances resistance to racemization during coupling but may reduce nucleophilicity, requiring optimized activation (e.g., 2× excess of DIC/Oxyma). Stability studies (TGA/DSC) show decomposition at >200°C, making it suitable for room-temperature SPPS. However, prolonged exposure to basic conditions (e.g., piperidine >30 min) can lead to partial β-elimination, monitored via LC-MS .

Q. What analytical methods resolve contradictions in reported solubility data?

Discrepancies in solubility (e.g., DMF vs. DCM) arise from polymorphic forms. Researchers should:

Q. How can researchers optimize coupling efficiency in sterically hindered peptide sequences?

For challenging sequences (e.g., Pro-rich regions):

- Double coupling : Repeat coupling with fresh reagents.

- Microwave-assisted SPPS : 30–50°C for 10–20 min improves kinetics.

- Additives : 0.1 M HOAt or 2% DIPEA enhances activation.

Monitor by Kaiser test or FTIR for unreacted amines .

Q. What strategies mitigate batch-to-batch variability in purity?

- In-process controls : Use inline FTIR to track Fmoc deprotection.

- Repurification : For batches <98% purity, employ preparative HPLC (C18 column, 0.1% TFA/MeCN gradient).

- Lyophilization : Stabilize final product by freeze-drying at -80°C under vacuum .

Methodological Challenges

Q. How to address conflicting toxicity data in ecotoxicological studies?

While acute mammalian toxicity is well-documented (H302/H315), ecotoxicity data are scarce. Researchers should:

Q. What protocols validate the compound’s compatibility with automated peptide synthesizers?

- Resin compatibility : Test swelling in DCM/DMF (1:3) for 24 hr.

- Coupling efficiency : Compare manual vs. automated synthesis yields via amino acid analysis.

- Cleavage optimization : Use TFA/TIS/HO (95:2.5:2.5) for 2 hr to minimize side reactions .

Emerging Applications

Q. Can this compound act as a chiral selector in asymmetric catalysis?

Preliminary studies show potential in Pd-catalyzed cross-couplings:

- Substrate scope : Aryl bromides and triflates yield enantiomeric excess (ee) up to 85% with BINOL-derived ligands.

- Mechanistic insight : DFT calculations suggest the trifluoromethyl group stabilizes transition states via C–F⋯Pd interactions .

Q. How does it enhance peptide–membrane interactions in drug delivery?

The trifluorohexanoic acid moiety increases lipophilicity (logP ≈ 3.2), improving membrane penetration. Fluorescence anisotropy studies with DOPC vesicles show 30% higher binding vs. non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.